REACTION_CXSMILES
|
[C:1]1(C)C(C)=CC=CC=1.[CH3:9][C:10]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[O:11]>>[CH3:1][CH2:16][O:15][CH2:14][CH2:13][O:12][C:10]([CH3:9])=[O:11].[C:10]1(=[O:11])[O:12][CH2:13][CH2:14][CH2:9]1
|
Name
|
polyamide-imide resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCCOC
|
Name
|
petroleum
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCCOC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |